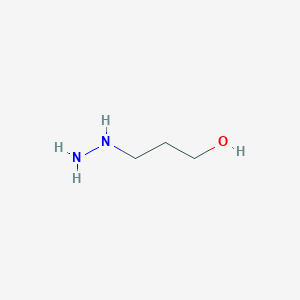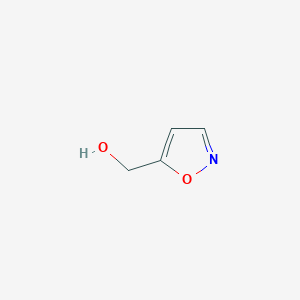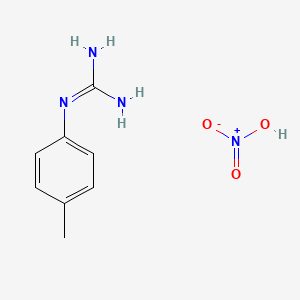
Ethyl 3-(4-methoxyanilino)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-methoxyanilino)-3-oxopropanoate, also known as EMOP, is a synthetic organic compound used in scientific research for its various biochemical and physiological effects. It is a member of the oxoisoaporphine alkaloid family and is structurally similar to other alkaloids such as apomorphine and morphine.
Wirkmechanismus
The mechanism of action of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate involves its interaction with various molecular targets in the body such as enzymes and receptors. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain. Ethyl 3-(4-methoxyanilino)-3-oxopropanoate also acts as an agonist for dopamine receptors, which are involved in the regulation of movement and mood.
Biochemische Und Physiologische Effekte
Ethyl 3-(4-methoxyanilino)-3-oxopropanoate has various biochemical and physiological effects on the body. It has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, which are involved in the regulation of mood and behavior. Ethyl 3-(4-methoxyanilino)-3-oxopropanoate also has anti-inflammatory and antioxidant properties, which can help protect the body from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl 3-(4-methoxyanilino)-3-oxopropanoate in lab experiments is its ability to selectively target specific molecular targets in the body, which can help researchers better understand the mechanisms underlying various diseases. However, one of the limitations of using Ethyl 3-(4-methoxyanilino)-3-oxopropanoate is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 3-(4-methoxyanilino)-3-oxopropanoate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Another area of interest is its potential as an anti-cancer agent, particularly in the treatment of breast and lung cancers. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate in the body, which can help optimize its therapeutic potential.
Synthesemethoden
The synthesis of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate involves the reaction of 4-methoxyaniline with ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure Ethyl 3-(4-methoxyanilino)-3-oxopropanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-methoxyanilino)-3-oxopropanoate has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, Parkinson's disease, and Alzheimer's disease. It has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In Parkinson's disease, Ethyl 3-(4-methoxyanilino)-3-oxopropanoate has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In Alzheimer's disease, Ethyl 3-(4-methoxyanilino)-3-oxopropanoate has been shown to improve cognitive function and memory by inhibiting the formation of beta-amyloid plaques.
Eigenschaften
IUPAC Name |
ethyl 3-(4-methoxyanilino)-3-oxopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-17-12(15)8-11(14)13-9-4-6-10(16-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWGDDYVTJJPEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40489299 |
Source


|
| Record name | Ethyl 3-(4-methoxyanilino)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40489299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-methoxyanilino)-3-oxopropanoate | |
CAS RN |
5382-15-0 |
Source


|
| Record name | Ethyl 3-(4-methoxyanilino)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40489299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Cyclopropyl-4H-[1,2,4]triazole](/img/structure/B1313419.png)






![[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol](/img/structure/B1313440.png)


